2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester
Overview
Description
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester is a chemical compound with the molecular formula C10H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrrole-2-carboxylic acid or its derivatives.
Reaction Steps: The carboxylic acid group is first converted to an ethyl ester using ethyl chloroformate in the presence of a base such as triethylamine.
Methylation: The resulting ester is then methylated at the 2-position using a methylating agent like methyl iodide.
Purification: The final product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Large-scale production would also require stringent quality control measures to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Substitution reactions at the pyrrole ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.
Reduction: 2-Methyl-3-(1H-pyrrol-2-yl)-propanol.
Substitution: Various halogenated derivatives of the pyrrole ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving the central nervous system. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical changes.
Comparison with Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: A closely related ester with a similar structure but different alkyl group.
3-(1H-pyrrol-2-yl)propionic acid: The corresponding carboxylic acid without the ester group.
Uniqueness: The presence of the ethyl ester group in 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester provides it with distinct chemical properties compared to its analogs, such as increased solubility in organic solvents and different reactivity patterns.
Properties
IUPAC Name |
ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-13-10(12)8(2)7-9-5-4-6-11-9/h4-6,8,11H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSAKPYLYBSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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